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For Researchers, Scientists, and Drug Development Professionals

Application Notes
SR10067 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and

REV-ERBβ. These receptors are critical components of the core circadian clock machinery and

play a significant role in regulating gene expression related to metabolism, inflammation, and

circadian rhythms. As a transcriptional repressor, REV-ERB activation by SR10067 leads to the

suppression of its target genes. This protocol provides a comprehensive guide to assess the in

vitro effects of SR10067 on the expression of key circadian and inflammatory genes.

The primary mechanism of action of SR10067 involves the recruitment of the nuclear receptor

co-repressor (NCoR) complex to the REV-ERB response elements (ROREs) in the promoter

regions of target genes, leading to transcriptional repression. Key target genes include core

clock components such as Bmal1 (Brain and Muscle ARNT-Like 1), Per2 (Period Circadian

Regulator 2), and Npas2 (Neuronal PAS Domain Protein 2), as well as pro-inflammatory genes

like Il-1b (Interleukin-1 beta) and Nlrp3 (NLR Family Pyrin Domain Containing 3).

By following the detailed protocols outlined below for cell culture and treatment, RNA isolation,

reverse transcription-quantitative polymerase chain reaction (RT-qPCR), and RNA sequencing

(RNA-seq), researchers can effectively quantify the impact of SR10067 on their genes of

interest.
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Summary of SR10067-Mediated Gene Expression
Changes
The following table summarizes the anticipated changes in the expression of key target genes

following treatment with SR10067, based on its known mechanism as a REV-ERB agonist. The

fold changes are representative values derived from the literature and may vary depending on

the cell type, treatment conditions, and experimental setup.

Target Gene Gene Function
Expected Change
with SR10067

Representative
Fold Change
(SR10067 vs.
Vehicle)

Bmal1

Core positive

regulator of the

circadian clock

Repression ~0.5-fold

Per2

Core negative

regulator of the

circadian clock

Repression (indirect) ~0.7-fold

Npas2

A functional paralog of

CLOCK, a core clock

component

Repression ~0.6-fold

Il-1b
Pro-inflammatory

cytokine
Repression ~0.4-fold

Nlrp3
Component of the

NLRP3 inflammasome
Repression ~0.5-fold

Experimental Protocols
Protocol 1: In Vitro Cell Culture and SR10067 Treatment
This protocol describes the general procedure for treating cultured mammalian cells with

SR10067 to assess its effect on gene expression.

Materials:
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Mammalian cell line of interest (e.g., HEK293, HepG2, bone marrow-derived macrophages)

Complete cell culture medium

SR10067 (powder)

Dimethyl sulfoxide (DMSO, sterile)

Phosphate-buffered saline (PBS, sterile)

6-well tissue culture plates

Incubator (37°C, 5% CO2)

Procedure:

Cell Seeding:

One day prior to treatment, seed the cells in 6-well plates at a density that will result in 70-

80% confluency at the time of treatment.

Incubate the cells overnight at 37°C with 5% CO2.

Preparation of SR10067 Stock Solution:

Prepare a 10 mM stock solution of SR10067 by dissolving the powder in sterile DMSO.

Aliquot the stock solution and store at -20°C or -80°C for long-term use. Avoid repeated

freeze-thaw cycles.

Cell Treatment:

On the day of the experiment, prepare the desired final concentration of SR10067 by

diluting the stock solution in complete cell culture medium. A typical final concentration for

in vitro studies ranges from 1 µM to 20 µM.

Prepare a vehicle control medium containing the same final concentration of DMSO as the

SR10067-treated wells. The final DMSO concentration should typically be ≤ 0.1%.
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Aspirate the old medium from the cells and wash once with sterile PBS.

Add the medium containing SR10067 or the vehicle control to the respective wells.

Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

Cell Harvesting:

After the incubation period, aspirate the medium and wash the cells once with ice-cold

PBS.

Proceed immediately to RNA isolation.

Protocol 2: RNA Isolation
This protocol describes the isolation of total RNA from cultured cells using a TRIzol-based

method.

Materials:

TRIzol reagent or similar phenol-guanidine isothiocyanate solution

Chloroform

Isopropanol

75% Ethanol (in RNase-free water)

RNase-free water

Microcentrifuge tubes (RNase-free)

Microcentrifuge (refrigerated)

Procedure:

Cell Lysis:
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Add 1 mL of TRIzol reagent directly to each well of the 6-well plate containing the cell

monolayer.

Pipette the lysate up and down several times to ensure complete cell lysis.

Transfer the lysate to an RNase-free microcentrifuge tube.

Incubate at room temperature for 5 minutes.

Phase Separation:

Add 0.2 mL of chloroform to each tube.

Shake the tubes vigorously by hand for 15 seconds.

Incubate at room temperature for 3 minutes.

Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into

a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous

phase containing the RNA.

RNA Precipitation:

Carefully transfer the upper aqueous phase to a fresh RNase-free microcentrifuge tube.

Add 0.5 mL of isopropanol to precipitate the RNA.

Incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the

bottom of the tube.

RNA Wash and Resuspension:

Discard the supernatant.

Wash the RNA pellet by adding 1 mL of 75% ethanol.

Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
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Carefully discard the supernatant.

Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it may be difficult to

dissolve.

Resuspend the RNA pellet in 20-50 µL of RNase-free water.

Incubate at 55-60°C for 10 minutes to aid in dissolution.

Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Store the RNA at -80°C.

Protocol 3: cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of complementary DNA (cDNA) from the isolated total

RNA.

Materials:

Total RNA sample

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad; or similar kits containing

reverse transcriptase, dNTPs, and random primers/oligo(dT)s)

RNase-free water

Thermal cycler

Procedure:

Reaction Setup:

Follow the manufacturer's instructions for the chosen cDNA synthesis kit. A typical reaction

setup is as follows:

1 µg of total RNA
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5x Reaction Buffer

Reverse Transcriptase

dNTP mix

Random primers and/or Oligo(dT) primers

RNase inhibitor

RNase-free water to a final volume of 20 µL.

Assemble the reaction components on ice in an RNase-free PCR tube.

Reverse Transcription Reaction:

Gently mix the components and briefly centrifuge.

Place the tubes in a thermal cycler and run the following program (program may vary

depending on the kit):

Priming: 25°C for 5 minutes (for random primers)

Reverse Transcription: 42-50°C for 30-60 minutes

Inactivation: 85°C for 5 minutes

The resulting cDNA can be stored at -20°C.

Protocol 4: Real-Time Quantitative PCR (RT-qPCR)
This protocol describes the quantification of target gene expression using SYBR Green-based

RT-qPCR.

Materials:

cDNA sample

SYBR Green qPCR Master Mix (2x)
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Forward and reverse primers for target and reference genes (10 µM stock)

Nuclease-free water

qPCR plate and seals

Real-time PCR detection system

Primer Sequences:
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Species Gene
Forward Primer (5'
- 3')

Reverse Primer (5' -
3')

Human BMAL1
GAGTGCCGATTGAC

ACCAAG

GCTGCTGGCTTTGG

TGAATC

PER2
TGTACCACAGAGTG

CCACGA

TCTTCAGGGTCCTT

CTCTGC

NPAS2
GCTGAAGATTGCCA

AGAGGA

GCTGGAGCTTCAGG

TCATCA

IL1B
AGCTACGAATCTCC

GACCAC

CGTTATCCCATGTGT

CGAAGAA[1]

NLRP3
GATCTTCGCTGCGA

TCAACAG

CGTGCATTATCTGAA

CCCCAC

ACTB (Actin)
CATGTACGTTGCTAT

CCAGGC[1]

CTCCTTAATGTCAC

GCACGAT[1]

GAPDH
AATCCCATCACCATC

TTCCA

TGGACTCCACGACG

TACTCA

Mouse Bmal1
GCTACCGAGGCGTC

CATT

GACCCGCAGTTACC

AGGAAT

Per2
TGTGCGCAATAGTC

GTTGAA

CAGGGAGCTTGTCA

TCATCA

Npas2
AGTGGCTACTGCAA

GGACGA

GCAGAGCTCCTGGT

CATTTC

Il1b
GAAATGCCACCTTT

TGACAGTG[1]

TGGATGCTCTCATC

AGGACAG[1]

Nlrp3
ATTACCCGCCCGAG

AAAGG

CATGAGAGCATCCT

GTCGTG

Actb (Actin)
AAGGCCAACCGTGA

AAAGAT

GTGGTACGACCAGA

GGCATAC
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Gapdh
AGGTCGGTGTGAAC

GGATTTG

TGTAGACCATGTAG

TTGAGGTCA

Procedure:

qPCR Reaction Setup:

Prepare a master mix for each primer set in an RNase-free tube. For each reaction:

10 µL 2x SYBR Green qPCR Master Mix

1 µL Forward Primer (10 µM)

1 µL Reverse Primer (10 µM)

3 µL Nuclease-free water

Aliquot 15 µL of the master mix into each well of a qPCR plate.

Add 5 µL of diluted cDNA (typically 10-50 ng) to each well.

Seal the plate securely.

Real-Time PCR Cycling:

Centrifuge the plate briefly to collect the contents at the bottom of the wells.

Place the plate in the real-time PCR instrument and run a program similar to the following:

Initial Denaturation: 95°C for 10 minutes

40 Cycles:

95°C for 15 seconds (Denaturation)

60°C for 60 seconds (Annealing/Extension)

Melt Curve Analysis: (as per instrument instructions)
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Data Analysis:

Analyze the data using the comparative Ct (ΔΔCt) method.

Normalize the Ct value of the target gene to the Ct value of a stable reference gene (e.g.,

ACTB or GAPDH).

Calculate the fold change in gene expression in SR10067-treated samples relative to the

vehicle-treated control.

Protocol 5: RNA Sequencing (RNA-seq) and Data
Analysis
For a global, unbiased assessment of gene expression changes induced by SR10067, RNA-

seq is the recommended method.

Experimental Procedure:

Sample Preparation:

Treat cells with SR10067 or vehicle control and isolate high-quality total RNA as described

in Protocols 1 and 2. Ensure RNA integrity is high (RIN > 8).

Library Preparation and Sequencing:

Prepare RNA-seq libraries from the isolated RNA using a commercially available kit (e.g.,

NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA

purification (poly-A selection) or ribosomal RNA depletion, RNA fragmentation, cDNA

synthesis, adapter ligation, and library amplification.

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina

NovaSeq).

Data Analysis Workflow:

Quality Control of Raw Reads:

Use tools like FastQC to assess the quality of the raw sequencing reads.
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Read Trimming and Filtering:

Use tools like Trimmomatic or Cutadapt to remove adapter sequences and low-quality

bases from the reads.

Alignment to a Reference Genome:

Align the cleaned reads to the appropriate reference genome (human or mouse) using a

splice-aware aligner such as STAR or HISAT2.

Quantification of Gene Expression:

Use tools like featureCounts or HTSeq-count to count the number of reads mapping to

each gene.

Differential Gene Expression Analysis:

Use R packages such as DESeq2 or edgeR to identify differentially expressed genes

between the SR10067-treated and vehicle control groups.

Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold

change > 1 or < -1).

Functional Enrichment Analysis:

Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of

differentially expressed genes to identify enriched biological processes and pathways

affected by SR10067.

Visualizations
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Caption: SR10067 Signaling Pathway leading to transcriptional repression.
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Caption: Workflow for assessing SR10067's effect on gene expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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